

An In-depth Technical Guide to 6,9-Dichloro-2-methoxyacridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,9-Dichloro-2-methoxyacridine

Cat. No.: B108733

[Get Quote](#)

CAS Number: 86-38-4

This technical guide provides a comprehensive overview of **6,9-dichloro-2-methoxyacridine**, a key intermediate in the synthesis of biologically active acridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

6,9-Dichloro-2-methoxyacridine is a solid organic compound characterized by a tricyclic acridine core with two chlorine substituents and a methoxy group.^[1] These features make it a versatile precursor for a range of more complex molecules.^[1]

Table 1: Physicochemical Properties of **6,9-Dichloro-2-methoxyacridine**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₉ Cl ₂ NO	[2][3]
Molecular Weight	278.13 g/mol	[2][3]
CAS Number	86-38-4	[2][4]
EC Number	201-666-7	[2][4]
Appearance	Needle-shaped crystals; Yellow to yellow-green powder	[2][5]
Melting Point	160-165 °C	[2][4][6]
Solubility	Soluble in alcohol, benzene, and toluene; slightly soluble in ether and ketones; insoluble in water.	[2]
SMILES String	COc1ccc2nc3cc(Cl)ccc3c(Cl)c 2c1	[4]
InChI Key	RYRNQWYNHLLOGX- UHFFFAOYSA-N	[4]

Synthesis of 6,9-Dichloro-2-methoxyacridine

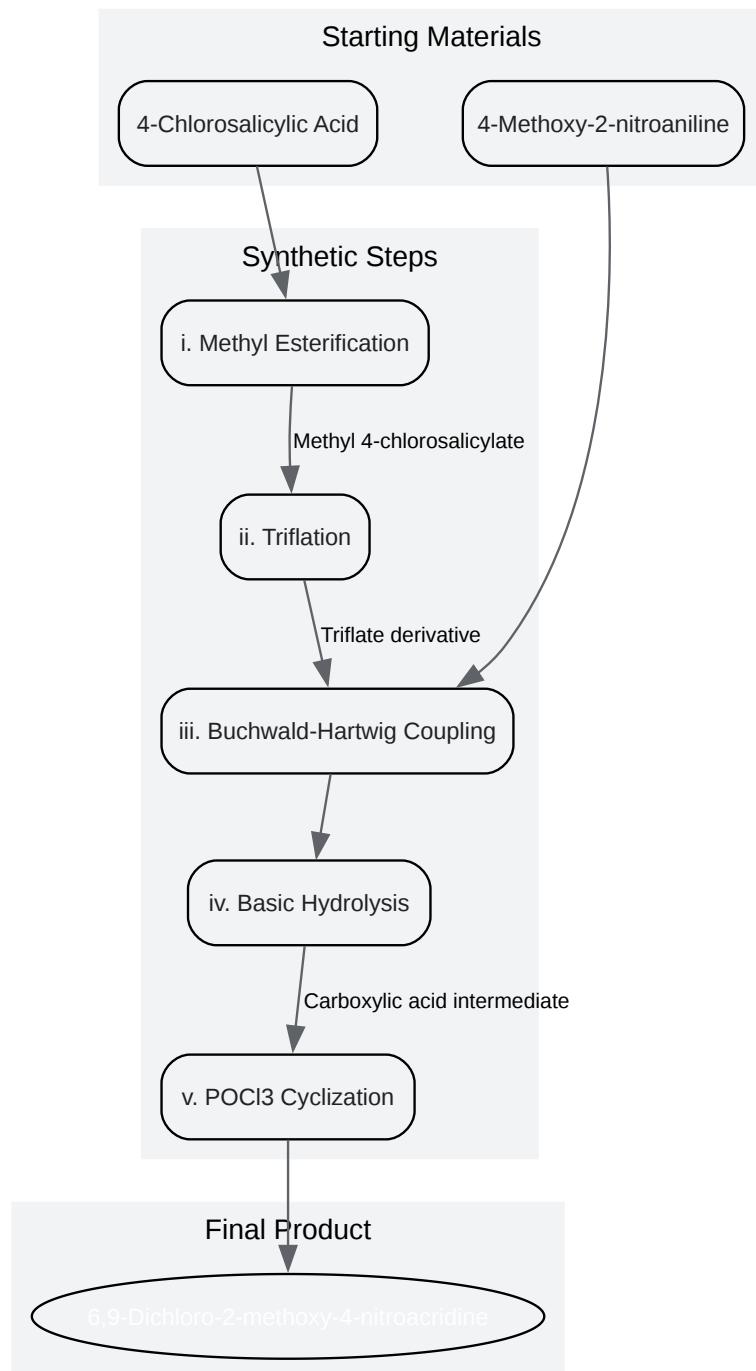
The synthesis of **6,9-dichloro-2-methoxyacridine** is a critical step in the development of various acridine-based compounds. Several synthetic routes have been reported, with optimizations aimed at improving yield and reducing the number of steps.

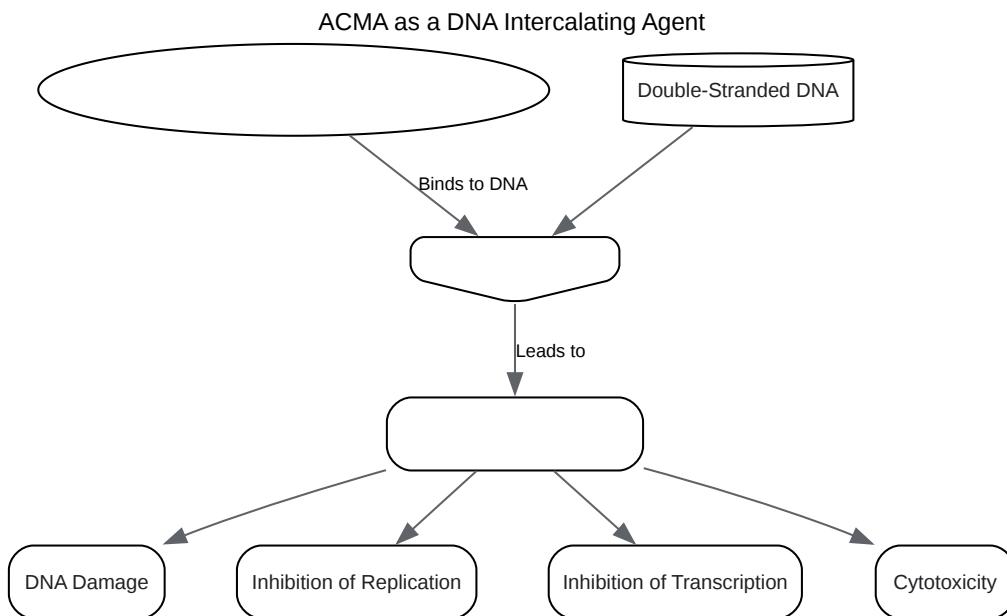
Classical Synthesis Route

A common method for synthesizing **6,9-dichloro-2-methoxyacridine** involves the Ullmann condensation of 2,4-dichlorobenzoic acid and p-anisidine to form 4-chloro-2-(4-methoxyanilino)benzoic acid. This intermediate is then cyclized by refluxing in phosphorus oxychloride (POCl₃) to yield the final product.[7]

Optimized Synthesis of a Key Precursor

Recent research has focused on optimizing the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a direct precursor to further functionalized acridines. An improved three-step synthesis has been developed, offering a significant improvement in overall yield compared to previous five-step methods.^[8]


Experimental Protocol: Optimized Synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine^[8]


This protocol describes a key step in a synthetic route that can lead to **6,9-dichloro-2-methoxyacridine** derivatives.

- Step 1: Buchwald-Hartwig Coupling: 4-chlorosalicylic acid is first protected as its methyl ester. This is then activated by converting the alcohol to a triflate. The triflate subsequently reacts with 4-methoxy-2-nitroaniline via a Buchwald-Hartwig coupling reaction.
- Step 2: Basic Hydrolysis: The product from the coupling reaction is subjected to basic hydrolysis to yield the corresponding carboxylic acid.
- Step 3: Cyclization: The carboxylic acid is treated with phosphorus oxychloride (POCl_3) to promote cyclization, affording 6,9-dichloro-2-methoxy-4-nitroacridine.

This optimized route achieves an overall yield of 63%, a significant increase from the 21% yield of the previously reported five-step synthesis.^[8]

Optimized Synthesis of a 4-Nitroacridine Precursor

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6,9-Dichloro-2-methoxyacridine | 86-38-4 [smolecule.com]
- 2. 6,9-Dichloro-2-methoxyacridine | 86-38-4 [m.chemicalbook.com]
- 3. 6,9-Dichloro-2-methoxy acridine [webbook.nist.gov]

- 4. 6,9-ジクロロ-2-メトキシアクリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. L05913.14 [thermofisher.com]
- 6. 6,9-Dichloro-2-methoxyacridine CAS#: 86-38-4 [m.chemicalbook.com]
- 7. arabjchem.org [arabjchem.org]
- 8. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6,9-Dichloro-2-methoxyacridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108733#6-9-dichloro-2-methoxyacridine-cas-number-86-38-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com